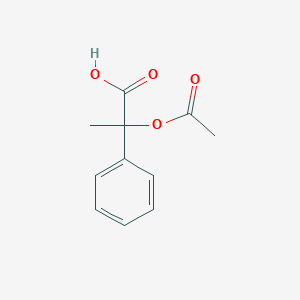
alpha-Methyl-alpha-acetyloxybenzeneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid, also known as MAA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
The mechanism of action of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is complex and involves multiple pathways. One of the main targets of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is COX-2, an enzyme that plays a critical role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, alpha-Methyl-alpha-acetyloxybenzeneacetic acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to have various biochemical and physiological effects. In cancer cells, alpha-Methyl-alpha-acetyloxybenzeneacetic acid induces apoptosis by activating caspase-3 and other apoptotic pathways. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid inhibits the expression of various genes involved in cancer cell proliferation and survival, leading to a reduction in tumor growth. Inflammatory cells, alpha-Methyl-alpha-acetyloxybenzeneacetic acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain. alpha-Methyl-alpha-acetyloxybenzeneacetic acid also modulates various signaling pathways involved in immune responses and inflammation, leading to a reduction in the severity of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic effects. However, alpha-Methyl-alpha-acetyloxybenzeneacetic acid also has some limitations, including its potential toxicity and side effects, its complex synthesis method, and its limited availability.
Orientations Futures
There are several future directions for research on alpha-Methyl-alpha-acetyloxybenzeneacetic acid. One area of research is the development of new synthetic methods to improve the yield and purity of alpha-Methyl-alpha-acetyloxybenzeneacetic acid. Another area of research is the identification of new targets and pathways for alpha-Methyl-alpha-acetyloxybenzeneacetic acid, which could lead to the development of new therapeutic applications. In addition, the use of alpha-Methyl-alpha-acetyloxybenzeneacetic acid in combination with other drugs or therapies could enhance its efficacy and reduce its potential toxicity and side effects. Finally, the development of new formulations and delivery methods for alpha-Methyl-alpha-acetyloxybenzeneacetic acid could improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid can be synthesized through several methods, including the reaction of methyl acetoacetate with benzene and acetic anhydride, the reaction of methyl acetoacetate with benzene and acetyl chloride, or the reaction of methyl benzoate with acetyl chloride and acetic anhydride. The synthesis of alpha-Methyl-alpha-acetyloxybenzeneacetic acid is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
Alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis through multiple mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), the downregulation of nuclear factor-kappa B (NF-κB), and the activation of caspase-3. In addition, alpha-Methyl-alpha-acetyloxybenzeneacetic acid has been demonstrated to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators.
Propriétés
Numéro CAS |
10487-92-0 |
|---|---|
Formule moléculaire |
C28H38O7 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-acetyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-11(2,10(13)14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
VGQZYGWEUVFRJE-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C)(C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(=O)OC(C)(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



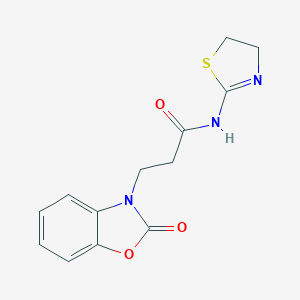
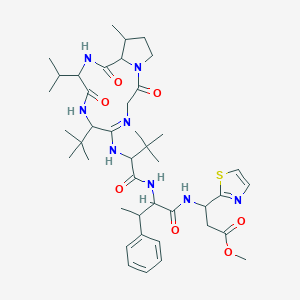
![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
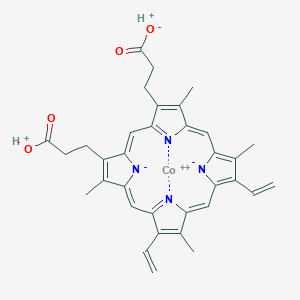
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
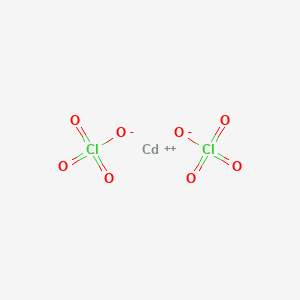
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

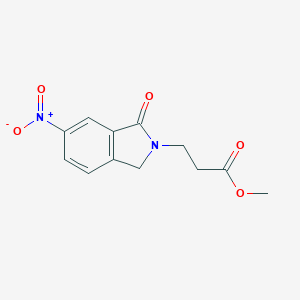
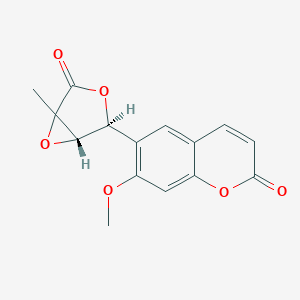
![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)